4-Benzamido-cyclohexanone chemical properties and structure
4-Benzamido-cyclohexanone chemical properties and structure
An In-Depth Technical Guide to 4-Benzamido-cyclohexanone: A Privileged Scaffold for Synthesis and Drug Discovery
Introduction
Within the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to serve as versatile ligands for diverse biological targets. The 4-arylcyclohexanone scaffold has emerged as one such privileged structure, forming the core of molecules with demonstrated anticancer, anti-inflammatory, and antimicrobial properties[1]. 4-Benzamido-cyclohexanone, also known by its IUPAC name N-(4-oxocyclohexyl)benzamide, is a key representative of this class. It combines the rigid, conformationally defined cyclohexanone ring with a benzamide moiety, providing a unique combination of hydrogen bonding capabilities, aromatic interactions, and a reactive ketone handle for further chemical modification.
This technical guide offers a comprehensive overview of 4-Benzamido-cyclohexanone, designed for researchers, medicinal chemists, and drug development professionals. It delves into the molecule's structural characteristics, physicochemical properties, synthetic pathways, and spectroscopic signature. Furthermore, it explores the compound's chemical reactivity and highlights its significance as a pivotal intermediate in the synthesis of complex pharmaceutical agents.
Molecular Structure and Physicochemical Properties
Structural Elucidation
The structure of 4-Benzamido-cyclohexanone consists of a central cyclohexanone ring with a benzamide group attached to the fourth carbon atom relative to the carbonyl group.
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Systematic IUPAC Name: N-(4-oxocyclohexyl)benzamide
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Conformational Analysis: The cyclohexanone ring predominantly adopts a chair conformation to minimize torsional and angular strain. Due to the significant steric bulk of the benzamido substituent, it overwhelmingly favors the equatorial position to avoid 1,3-diaxial interactions, which would destabilize an axial conformation. This conformational preference is a critical determinant of the molecule's three-dimensional shape and its potential interactions with biological macromolecules.
Physicochemical Data
The fundamental properties of 4-Benzamido-cyclohexanone are summarized below. While experimental data for properties like melting point and solubility are not widely reported in publicly available literature, the key molecular identifiers are well-established.
| Property | Value | Reference(s) |
| CAS Number | 13942-05-7 | [2][3] |
| Molecular Formula | C₁₃H₁₅NO₂ | [3] |
| Molecular Weight | 217.27 g/mol | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| SMILES | O=C1CCC(NC(=O)C2=CC=CC=C2)CC1 | |
| InChIKey | UYRVEXBEJPLJTF-UHFFFAOYSA-N |
Synthesis and Purification
The most direct and efficient synthesis of 4-Benzamido-cyclohexanone is achieved through the selective oxidation of its alcohol precursor, 4-Benzamido-cyclohexanol. This transformation requires an oxidant that can convert a secondary alcohol to a ketone without affecting the robust amide functionality.
Primary Synthetic Pathway: TEMPO-Mediated Oxidation
A mild and highly selective method for this conversion utilizes the 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite (household bleach)[4][5].
Mechanism Rationale: The active oxidant is the N-oxoammonium ion, which is generated in situ from TEMPO by the primary oxidant (e.g., NaOCl). This species selectively oxidizes the alcohol to a ketone in a catalytic cycle. The presence of sodium bromide (NaBr) often accelerates the reaction by facilitating the oxidation of TEMPO[6]. The reaction is typically run in a biphasic system (e.g., dichloromethane/water) to facilitate product extraction and separation[6].
Representative Experimental Protocol
This protocol is a representative example based on established procedures for TEMPO-mediated oxidations and should be adapted and optimized as necessary.[4][5][6]
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Setup: To a round-bottom flask charged with 4-Benzamido-cyclohexanol (1.0 equiv) dissolved in dichloromethane (DCM, approx. 0.2 M), add an aqueous solution of sodium bicarbonate (e.g., 5% w/v).
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Catalyst Addition: Add catalytic amounts of TEMPO (approx. 0.01 equiv) and potassium bromide (KBr, approx. 0.1 equiv).
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Oxidation: Cool the vigorously stirred biphasic mixture to 0°C in an ice bath. Add an aqueous solution of sodium hypochlorite (e.g., 10-15% available chlorine, 1.2 equiv) dropwise, maintaining the temperature below 5°C.
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Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
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Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess oxidant. Separate the organic layer, and extract the aqueous layer with additional DCM (2x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-Benzamido-cyclohexanone.
Spectroscopic Characterization
Structural confirmation and purity assessment of 4-Benzamido-cyclohexanone rely on standard spectroscopic techniques. The following data are predicted based on the known effects of the constituent functional groups.
Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | ~8.5-8.8 ppm (d, 1H): Amide N-H proton. ~7.8-8.0 ppm (d, 2H): Aromatic protons ortho to the carbonyl. ~7.4-7.6 ppm (m, 3H): Remaining aromatic protons. ~4.1-4.4 ppm (m, 1H): C4-H proton (axial), deshielded by the amide group. ~2.2-2.6 ppm (m, 4H): Protons alpha to the ketone (C2-H, C6-H). ~1.8-2.2 ppm (m, 4H): Protons beta to the ketone (C3-H, C5-H). |
| ¹³C NMR | ~210 ppm: Ketone carbonyl carbon (C1). ~167 ppm: Amide carbonyl carbon. ~134 ppm: Aromatic quaternary carbon. ~132 ppm: Aromatic C-H para to the amide link. ~128 ppm: Aromatic C-H meta to the amide link. ~127 ppm: Aromatic C-H ortho to the amide link. ~48 ppm: C4 carbon attached to nitrogen. ~41 ppm: C2 and C6 carbons (alpha to ketone). ~33 ppm: C3 and C5 carbons (beta to ketone). |
| IR (Infrared) | ~3300 cm⁻¹: N-H stretch (amide). ~3060 cm⁻¹: Aromatic C-H stretch. ~1715 cm⁻¹: C=O stretch (cyclohexanone ketone). ~1640 cm⁻¹: C=O stretch (Amide I band). ~1540 cm⁻¹: N-H bend (Amide II band). |
| Mass Spec. (MS) | m/z 217 (M⁺): Molecular ion. m/z 122: Fragment corresponding to [C₆H₅CONH₃]⁺. m/z 105: Fragment corresponding to the benzoyl cation [C₆H₅CO]⁺. m/z 77: Fragment corresponding to the phenyl cation [C₆H₅]⁺. |
Chemical Reactivity and Stability
The bifunctional nature of 4-Benzamido-cyclohexanone provides two distinct sites for chemical modification, making it a versatile synthetic building block.
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Reactivity of the Ketone: The carbonyl group is susceptible to a wide range of nucleophilic additions and related transformations. It can be:
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Reduced back to the corresponding secondary alcohol using reducing agents like sodium borohydride (NaBH₄).
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Undergo reductive amination to introduce a second nitrogen-containing substituent.
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Act as an electrophile in aldol and Wittig reactions to form new carbon-carbon bonds at the alpha-position or convert the carbonyl to an alkene, respectively[7].
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Reactivity of the Amide: The benzamide group is chemically robust. Hydrolysis of the amide bond requires harsh conditions (strong acid or base and high temperatures), ensuring its stability through most synthetic transformations targeting the ketone.
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Stability and Storage: The compound is expected to be a stable solid under standard laboratory conditions. For long-term storage, it should be kept in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.
Applications in Research and Drug Development
The primary value of 4-Benzamido-cyclohexanone lies in its role as a strategic intermediate for the synthesis of more complex, high-value molecules, particularly active pharmaceutical ingredients (APIs).
Key Intermediate in Pramipexole Synthesis
Pramipexole is a dopamine agonist used to treat Parkinson's disease and restless legs syndrome[8]. Several patented synthetic routes to Pramipexole and related structures rely on a 4-amino-cyclohexanone derivative as a key precursor[4][9][10]. In these pathways, the amino group is first protected (e.g., as a benzamide or other amide), followed by oxidation of the cyclohexanol to the required cyclohexanone. 4-Benzamido-cyclohexanone is precisely this intermediate. The ketone is then typically brominated at the alpha-position and subsequently cyclized with thiourea to construct the core thiazole ring of the final drug product[8][10].
Scaffold for Novel Therapeutics
Beyond its use in established drug syntheses, the 4-arylcyclohexanone core is a fertile ground for new drug discovery[1]. The structure allows for systematic modification:
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The Aromatic Ring: Can be substituted to modulate electronic properties, lipophilicity, and interactions with aromatic-binding pockets in target proteins.
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The Amide Linker: Provides a rigid vector and hydrogen bond donor/acceptor sites. The linker can be varied to alter spacing and geometry.
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The Cyclohexanone Ring: Can be derivatized at the ketone or alpha-positions to explore new chemical space or attach linkers for probes or conjugates.
Given the known anticancer and anti-inflammatory activities of related cyclohexanone derivatives, 4-Benzamido-cyclohexanone and its analogues represent promising candidates for screening libraries aimed at discovering novel kinase inhibitors, enzyme modulators, or receptor antagonists[1][11].
Conclusion
4-Benzamido-cyclohexanone is more than a simple organic molecule; it is a strategically important building block with significant potential in synthetic and medicinal chemistry. Its well-defined structure, predictable reactivity, and role as a key intermediate in pharmaceutical manufacturing underscore its value. The proven track record of the 4-arylcyclohexanone scaffold in biologically active compounds suggests that 4-Benzamido-cyclohexanone itself, along with its future derivatives, will continue to be a subject of interest for researchers and drug developers aiming to create the next generation of therapeutics.
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